3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol
CAS No.: 1261999-62-5
Cat. No.: VC11760193
Molecular Formula: C16H17NO3S
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261999-62-5 |
|---|---|
| Molecular Formula | C16H17NO3S |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 3-(3-pyrrolidin-1-ylsulfonylphenyl)phenol |
| Standard InChI | InChI=1S/C16H17NO3S/c18-15-7-3-5-13(11-15)14-6-4-8-16(12-14)21(19,20)17-9-1-2-10-17/h3-8,11-12,18H,1-2,9-10H2 |
| Standard InChI Key | SZONNKVWLDWWGP-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)O |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)O |
Introduction
3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol is a complex organic compound featuring a biphenyl structure with a pyrrolidin-1-ylsulfonyl group and a hydroxyl group. Despite the lack of specific information on this exact compound in the provided search results, its structural components suggest potential applications in medicinal chemistry and materials science, similar to related compounds.
Structural Features
The compound's structure includes:
-
Biphenyl Core: This backbone provides stability and a framework for further functionalization.
-
Pyrrolidin-1-ylsulfonyl Group: Enhances solubility and bioavailability, potentially influencing interactions with biological targets.
-
Hydroxyl Group: Facilitates hydrogen bonding, which is crucial for interactions with enzymes and receptors.
Biological Activity and Potential Applications
Compounds with similar structures have shown potential in various biological activities, including anti-inflammatory and anticancer properties. The hydroxyl and pyrrolidin-1-ylsulfonyl groups can interact with biological targets, modulating their activity.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume